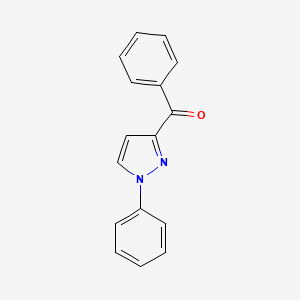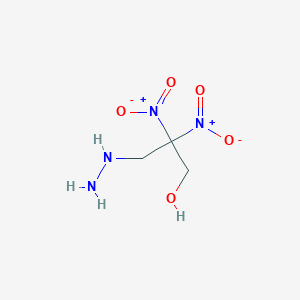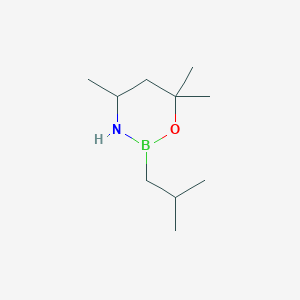
1,2-Dihydrophosphete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydrophosphete is a four-membered phosphorus-containing heterocycle. It is a unique compound due to its strained ring structure, which imparts significant reactivity and makes it an interesting subject for research in various fields, including optoelectronics and materials science .
Preparation Methods
1,2-Dihydrophosphete can be synthesized through several methods. One common approach involves the cobalt- or rhodium-catalyzed C–H activation and formal phosphoryl migration . This method is efficient, featuring high yields, short reaction times, and operational simplicity. Another method involves the intramolecular coupling of dialkynylphosphane and zirconocene-benzene . These synthetic routes provide access to functionalized this compound derivatives, which are valuable for further applications.
Chemical Reactions Analysis
1,2-Dihydrophosphete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Substitution: It can participate in substitution reactions, particularly with electron-rich alkynes via [2 + 2] cycloadditions.
Rearrangement: The compound can undergo rearrangement reactions, providing straightforward access to different derivatives.
Common reagents used in these reactions include cobalt or rhodium catalysts for C–H activation and electron-rich alkynes for cycloadditions. The major products formed from these reactions are functionalized this compound derivatives, which have unique photophysical properties .
Scientific Research Applications
1,2-Dihydrophosphete has several scientific research applications:
Optoelectronics: It is used in the development of electroluminescent phosphorus materials for light-emitting devices.
Catalysis: The compound serves as a ligand or organocatalyst in various chemical transformations.
Medicinal Chemistry: It functions as a bioactive molecule and is explored for potential drug development.
Materials Science: The unique properties of this compound make it suitable for constructing organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 1,2-dihydrophosphete involves its ability to participate in various chemical reactions due to its strained ring structure. The molecular targets and pathways involved include C–H bond activation and formal phosphoryl migration, which facilitate the formation of functionalized derivatives . These reactions are highly stereo- and chemoselective, making this compound a valuable compound for precise molecular engineering .
Comparison with Similar Compounds
1,2-Dihydrophosphete can be compared with other four-membered phosphorus-containing heterocycles, such as:
1,2-Dihydroazete: Similar in structure but contains nitrogen instead of phosphorus.
2,3-Dihydrophosphete: Another isomer with different ring strain and reactivity.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable derivatives suitable for optoelectronic applications .
Properties
| 132515-09-4 | |
Molecular Formula |
C3H5P |
Molecular Weight |
72.05 g/mol |
IUPAC Name |
1,2-dihydrophosphete |
InChI |
InChI=1S/C3H5P/c1-2-4-3-1/h1-2,4H,3H2 |
InChI Key |
UJPZNVXMZCSJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CP1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)



![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)

